2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethanol;(E)-but-2-enedioic acid
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Overview
Description
2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethanol;(E)-but-2-enedioic acid is a complex organic compound known for its diverse applications in various scientific fields. This compound features a unique structure that combines a benzothiazepine ring with a piperazine moiety, linked through an ethoxyethanol chain and stabilized by (E)-but-2-enedioic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethanol;(E)-but-2-enedioic acid typically involves multiple steps:
Formation of Benzothiazepine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Piperazine Attachment: The benzothiazepine ring is then reacted with piperazine in the presence of a suitable catalyst.
Ethoxyethanol Linkage: The resulting compound is further reacted with ethoxyethanol under specific conditions to form the desired linkage.
Stabilization with (E)-but-2-enedioic Acid: Finally, the compound is stabilized by reacting it with (E)-but-2-enedioic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Various substitution reactions can occur, particularly on the benzothiazepine ring, using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or azides.
Scientific Research Applications
2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethanol;(E)-but-2-enedioic acid has a wide range of applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in neurological disorders.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The compound exerts its effects through multiple pathways:
Molecular Targets: It interacts with specific receptors or enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission, inflammation, or cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethanol
- 2-[2-(4-benzothiazepin-6-ylpiperidin-1-yl)ethoxy]ethanol
Uniqueness
- Structural Features : The presence of the benzothiazepine ring combined with the piperazine moiety and ethoxyethanol linkage makes it unique.
- Functional Properties : Its ability to undergo diverse chemical reactions and its potential therapeutic applications distinguish it from similar compounds.
Properties
Molecular Formula |
C50H58N6O12S2 |
---|---|
Molecular Weight |
999.2 g/mol |
IUPAC Name |
2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethanol;(E)-but-2-enedioic acid |
InChI |
InChI=1S/2C21H25N3O2S.2C4H4O4/c2*25-14-16-26-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)27-20-8-4-2-6-18(20)22-21;2*5-3(6)1-2-4(7)8/h2*1-8,25H,9-16H2;2*1-2H,(H,5,6)(H,7,8)/b;;2*2-1+ |
InChI Key |
SGKKPPGSCBIFAM-LVEGOFJQSA-N |
Isomeric SMILES |
C1N(CCN(C1)C2=NC3=CC=CC=C3SC4=CC=CC=C24)CCOCCO.C1N(CCN(C1)C2=NC3=CC=CC=C3SC4=CC=CC=C24)CCOCCO.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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